molecular formula C9H8N2OS2 B8403513 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)ethanethioamide

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)ethanethioamide

Cat. No.: B8403513
M. Wt: 224.3 g/mol
InChI Key: NMUMGVVMAXBVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)ethanethioamide is a useful research compound. Its molecular formula is C9H8N2OS2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2OS2

Molecular Weight

224.3 g/mol

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)ethanethioamide

InChI

InChI=1S/C9H8N2OS2/c10-8(13)5-11-6-3-1-2-4-7(6)14-9(11)12/h1-4H,5H2,(H2,10,13)

InChI Key

NMUMGVVMAXBVLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred slurry containing 38 grams (0.2 moles) of 2-oxo-3-benzothiazoline acetonitrile, 15.2 grams (0.2 moles) of thiolacetic acid (dried over MgSO4) and 300 ml. of anhydrous ethyl ether, dried hydrogen chloride gas is bubbled through the suspension at -5° to 0° C. for 3 hours. External cooling was removed and the reaction mixture is stirred at 25°-30° C. for 18 hours. The solid is collected by filtration, washed with 500 ml. of anhydrous ethyl ether and air-dried at 25°-30° C. for one hour. The solid (41) grams was slurried with 700 ml. of water for one hour. After the addition of 300 ml. of water and 25 grams (0.25 moles) of concentrated hydrochloric acid stirring is continued at 25°-30° C. for another hour. The solid is collected by filtration, washed with water until neutral and air-dried at 25°-30° C. The product, 2-oxo-3-benzothiazoline ethanethioamide, mp. 205°-207° C. with decomposition, is obtained in 85% yield. After recrystallization from heptane/tetrahydrofuran (1:1), it melted at 216°-217° C.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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